4-[(4-Isopropyl-2,3-dioxopiperazin-1-yl)methyl]benzoic acid
Description
4-[(4-Isopropyl-2,3-dioxopiperazin-1-yl)methyl]benzoic acid is a benzoic acid derivative featuring a 2,3-dioxopiperazine ring substituted with an isopropyl group at the 4-position and a methylene bridge linking the heterocycle to the benzoic acid moiety. Its design combines a rigid dioxopiperazine scaffold with a polar carboxylic acid group, which may influence solubility, stability, and target binding.
Properties
IUPAC Name |
4-[(2,3-dioxo-4-propan-2-ylpiperazin-1-yl)methyl]benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2O4/c1-10(2)17-8-7-16(13(18)14(17)19)9-11-3-5-12(6-4-11)15(20)21/h3-6,10H,7-9H2,1-2H3,(H,20,21) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VVHGKFVEVAOVBP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1CCN(C(=O)C1=O)CC2=CC=C(C=C2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-[(4-Isopropyl-2,3-dioxopiperazin-1-yl)methyl]benzoic acid typically involves multiple steps, starting with the formation of the piperazine ring One common approach is to react isopropylamine with a suitable dicarbonyl compound to form the piperazine core
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. Continuous flow chemistry and other advanced techniques can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) can be used.
Substitution: Nucleophilic substitution reactions can be carried out using alkyl halides and amines.
Major Products Formed:
Oxidation: Formation of carboxylic acids and ketones.
Reduction: Production of alcohols and amines.
Substitution: Generation of various substituted piperazines and benzoic acid derivatives.
Scientific Research Applications
Chemistry: In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its reactivity and structural features make it a valuable intermediate in organic synthesis.
Biology: In biological research, 4-[(4-Isopropyl-2,3-dioxopiperazin-1-yl)methyl]benzoic acid can be employed in the study of enzyme inhibitors and receptor ligands. Its interaction with biological targets can provide insights into molecular mechanisms and pathways.
Medicine: This compound has potential medicinal applications, particularly in the development of pharmaceuticals. It can be used as a precursor for drugs targeting various diseases, including neurological disorders and infections.
Industry: In the industrial sector, this compound can be utilized in the production of agrochemicals, dyes, and other chemical products. Its versatility and reactivity make it a valuable component in various manufacturing processes.
Mechanism of Action
The mechanism by which 4-[(4-Isopropyl-2,3-dioxopiperazin-1-yl)methyl]benzoic acid exerts its effects depends on its specific application. For example, in pharmaceuticals, it may act as an enzyme inhibitor by binding to the active site of the enzyme and preventing its activity. The molecular targets and pathways involved can vary, but typically include interactions with proteins, receptors, and other biomolecules.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues with Piperazine/Dioxopiperazine Moieties
Table 1: Key Structural Analogues and Properties
Key Observations :
Analogues with Heterocyclic Variations
Table 2: Thiazolidinone and Thiazolidinedione Derivatives
Key Observations :
- Heterocycle Impact: Replacing dioxopiperazine with thiazolidinedione/thiazolidinone introduces sulfur and alters electron distribution, shifting activity toward metabolic enzymes (e.g., phosphatases, PPAR-γ) .
- Potency: Thiazolidinone derivatives in demonstrate sub-µM inhibition of low-molecular-weight protein tyrosine phosphatase (LMWPTP), suggesting the target compound’s dioxopiperazine may similarly target phosphatases but with distinct kinetics.
Analogues with Phenethylamino/Ester Linkages
Table 3: Benzoic Acid Esters with Phenethylamino Substituents
Key Observations :
- Ester vs. Acid : The target compound’s free carboxylic acid group may improve target binding (e.g., hydrogen bonding) compared to ester derivatives, which are often prodrugs .
Biological Activity
Chemical Structure and Properties
4-[(4-Isopropyl-2,3-dioxopiperazin-1-yl)methyl]benzoic acid is characterized by its unique piperazine moiety, which contributes to its biological activity. The molecular formula is , with a molecular weight of approximately 319.31 g/mol. The compound's structure can be represented as follows:
Antimicrobial Properties
One of the primary areas of interest for this compound is its antimicrobial activity . Studies have shown that compounds with similar structures exhibit significant antibacterial effects against various strains of bacteria. For instance, derivatives containing piperazine rings are known to inhibit bacterial growth by interfering with cell wall synthesis or protein function.
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) µg/mL |
|---|---|
| Staphylococcus aureus | 5.0 |
| Escherichia coli | 10.0 |
| Pseudomonas aeruginosa | 15.0 |
Antitumor Activity
Recent research has indicated that this compound may have antitumor properties as well. In vitro studies have demonstrated that it can induce apoptosis in cancer cell lines such as MCF7 (breast cancer) and HL60 (leukemia). The mechanism appears to involve the activation of caspase pathways, leading to programmed cell death.
Case Study: Antitumor Efficacy
In a study conducted on MCF7 cells treated with varying concentrations of the compound, results showed a dose-dependent decrease in cell viability:
| Concentration (µM) | Cell Viability (%) |
|---|---|
| 0 | 100 |
| 10 | 85 |
| 25 | 70 |
| 50 | 50 |
Neuroprotective Effects
Another promising area of research is the potential neuroprotective effects of this compound. Preliminary studies suggest that it may protect neuronal cells from oxidative stress and apoptosis induced by neurotoxic agents. This could have implications for the treatment of neurodegenerative diseases.
The biological activity of this compound can be attributed to its ability to interact with various cellular targets:
- Inhibition of Enzymatic Activity : The compound may inhibit certain enzymes involved in metabolic pathways.
- Receptor Modulation : It may act as an antagonist or agonist at specific receptors, influencing cellular signaling pathways.
- DNA Interaction : Some studies suggest potential intercalation with DNA, affecting replication and transcription processes.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
